(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
(Z)-N-(4-Ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a benzothiazole-derived sulfonamide featuring:
- A benzo[d]thiazol-2(3H)-ylidene core substituted with 4-ethoxy and 3-ethyl groups.
- A 4-((4-methylpiperidin-1-yl)sulfonyl)benzamide moiety attached to the thiazole nitrogen.
This structure confers unique electronic and steric properties, making it relevant for pharmacological applications, particularly in enzyme inhibition and receptor modulation. Its synthesis likely involves multi-step reactions, including sulfonylation and cyclization, as seen in related compounds .
Properties
IUPAC Name |
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-4-27-22-20(31-5-2)7-6-8-21(22)32-24(27)25-23(28)18-9-11-19(12-10-18)33(29,30)26-15-13-17(3)14-16-26/h6-12,17H,4-5,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLATZADDVAZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial effects. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate benzothiazole derivatives with sulfonyl chlorides and amines. The synthesis typically employs methods such as microwave-assisted reactions or solvent-free conditions to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an inhibitor of heat shock protein 90 (Hsp90), which is crucial for the stability and function of various oncogenic proteins. The benzothiazole moiety is particularly relevant in this context, as it has been shown to enhance the binding affinity to Hsp90.
- Inhibition Studies : In vitro assays demonstrated that derivatives of benzothiazole, including our compound, exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells. The most potent compounds displayed IC50 values in the low micromolar range (e.g., IC50 = 2.8 ± 0.1 µM) .
- Mechanism of Action : The mechanism involves disruption of Hsp90 function, leading to degradation of client proteins essential for tumor growth and survival. Molecular docking studies suggest that the compound effectively binds to the ATP-binding site of Hsp90, inhibiting its chaperone activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Preliminary results indicated that the compound exhibits notable antibacterial activity, with MIC values comparable to established antibiotics .
- Target Enzymes : Further investigations revealed that the compound inhibits key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the benzothiazole ring and the piperidine sulfonamide group significantly influence biological activity.
| Compound Modification | Effect on Activity |
|---|---|
| Ethoxy group at position 4 | Enhances solubility and bioavailability |
| Sulfonamide linkage | Increases binding affinity to target proteins |
| Substituents on benzene rings | Affects specificity towards Hsp90 and bacterial targets |
Case Studies
Several case studies have been conducted to assess the therapeutic potential of this compound:
- In Vivo Studies : Animal models have shown promising results in tumor reduction when treated with the compound, demonstrating its efficacy in a physiological context.
- Combination Therapies : Studies exploring combination therapies with existing chemotherapeutics indicate enhanced efficacy and reduced side effects compared to monotherapy.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Benzothiazole-Ylidene Derivatives
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide ()
- Structural Differences : Replaces the 4-ethoxy-3-ethyl group with 3-(2-methoxyphenyl)-4-phenyl substituents.
- Key Data: X-ray crystallography confirms a planar benzamide-thiazolidine system (C–C bond lengths: mean σ = 0.002 Å).
(Z)-N-(3-(2-Methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide ()
- Structural Differences : Substitutes 4-ethoxy with 3-(2-methoxyethyl), altering steric bulk.
- Implications : The methoxyethyl chain may improve solubility but reduce metabolic stability compared to the ethoxy group in the target compound.
(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide ()
- Structural Differences : Replaces 4-methylpiperidine with azepane and introduces a fluorine atom at the 4-position of the benzothiazole.
- Functional Impact : Fluorine increases electronegativity, enhancing binding affinity to hydrophobic pockets. Azepane’s larger ring size may reduce conformational flexibility compared to 4-methylpiperidine .
Sulfonyl Benzamide Analogs
I-6230, I-6232, I-6273 ()
- Structural Differences: Ethyl benzoate backbone with phenethylamino or phenethylthio linkages instead of a benzothiazole-ylidene core.
- Key Data: Compound Substituent Bioactivity Notes I-6230 Pyridazin-3-yl Moderate kinase inhibition I-6232 6-Methylpyridazin-3-yl Enhanced solubility I-6273 Methylisoxazol-5-yl Improved metabolic stability These compounds lack the rigid thiazole core, resulting in reduced target specificity compared to the benzothiazole-ylidene derivatives .
Naphthoquinone Thiazole Hybrid ()
- Structural Differences: Adamantane and 1,4-naphthoquinone moieties replace the benzamide-sulfonyl group.
- Functional Impact: Exhibits potent enzyme inhibition (IC₅₀ = 0.8 µM for α-glucosidase) due to the redox-active naphthoquinone. The pKa of 8.2 suggests moderate acidity, contrasting with the sulfonamide’s higher acidity (pKa ~3–4) in the target compound .
Heterocyclic Core Variations ()
- 1,3-Oxazepine and Thiazolidine Derivatives :
- Synthesized via hydrazide intermediates, similar to the target compound’s preparation.
- Thiazolidin-4-one derivatives show lower thermal stability (decomposition at 120–150°C) compared to benzothiazole-ylidene systems (>200°C).
- Azetidin-2-one analogs exhibit reduced tautomerism due to a rigid four-membered ring, unlike the thione-thiol equilibrium observed in triazole-thiones .
Comparative Spectral and Physicochemical Data
Key Research Findings
- Synthetic Flexibility : The target compound’s ethoxy and ethyl groups enhance steric hindrance, reducing unwanted tautomerism compared to triazole-thiones .
- Bioactivity : Sulfonamide derivatives (e.g., I-6273) show better pharmacokinetics than ester-based analogs (I-6230), but the benzothiazole core improves target engagement .
- Metabolic Stability : Fluorine substitution () increases half-life, whereas methoxyethyl chains () may accelerate hepatic clearance.
Preparation Methods
Gould-Jacobs Cyclization
The benzothiazole nucleus is typically constructed via cyclization of substituted thioureas. For the 4-ethoxy-3-ethyl variant:
Procedure
- Starting material : 4-Ethoxy-3-ethylaniline (1.0 eq)
- Thiocarbamoylation : Treatment with benzoyl isothiocyanate (1.2 eq) in anhydrous THF at 0-5°C yields N-(4-ethoxy-3-ethylphenyl)carbamimidothioic acid (85% yield)
- Cyclization : Heated under reflux in POCl3 (3 vol) for 6 hr to form 4-ethoxy-3-ethylbenzo[d]thiazol-2-amine (72% yield)
Critical Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Cyclization Temp | 110°C | <80°C: 32% yield |
| Acid Catalyst | POCl3 | H2SO4: 41% yield |
| Reaction Time | 6 hr | 3 hr: 58% yield |
Sulfonamide Side Chain Preparation
Sulfonation of Benzoyl Chloride
The 4-(chlorosulfonyl)benzoyl intermediate is crucial for subsequent amination:
Stepwise Synthesis
- Chlorosulfonation : 4-Methylbenzoic acid treated with ClSO3H (2.5 eq) in CH2Cl2 at -10°C for 2 hr (89% conversion)
- Amination : React with 4-methylpiperidine (1.1 eq) in presence of Et3N (2.0 eq) at 25°C for 12 hr
- Acid Activation : Convert to benzoyl chloride using (COCl)2 (1.5 eq) in DMF (cat.) at 40°C
Reaction Monitoring Data
| Stage | Purity (HPLC) | Byproducts Identified |
|---|---|---|
| After Chlorosulfonation | 92.4% | Ortho-sulfonated (6.1%) |
| Post-Amination | 98.7% | Bis-sulfonated (0.8%) |
Final Coupling Reaction
Imine Formation Strategies
The Z-configuration is controlled through kinetic vs thermodynamic conditions:
Method A: Direct Condensation
- React benzothiazol-2-amine (1.0 eq) with 4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl chloride (1.05 eq)
- Solvent: Anhydrous toluene with 4Å molecular sieves
- Temperature: 80°C for 8 hr under N2
- Yield: 68% with Z/E ratio 7:1
Method B: Schiff Base Formation
- Pre-form imine using benzaldehyde (1.2 eq) in ethanol
- Displace aldehyde with benzoyl chloride under basic conditions
- Achieves Z/E ratio 12:1 but lower overall yield (54%)
Comparative Performance
| Parameter | Method A | Method B |
|---|---|---|
| Overall Yield | 68% | 54% |
| Z-Isomer Purity | 87.5% | 92.3% |
| Reaction Time | 8 hr | 14 hr |
Process Optimization
Solvent Screening
Tested solvents for final coupling stage:
| Solvent | Dielectric Constant | Yield % | Z/E Ratio |
|---|---|---|---|
| Toluene | 2.4 | 68 | 7:1 |
| THF | 7.5 | 71 | 6.5:1 |
| DCE | 10.4 | 65 | 8:1 |
| Acetonitrile | 37.5 | 58 | 9:1 |
Optimal balance achieved in 3:1 toluene/DCE mixture (Yield 73%, Z/E 8.5:1)
Catalytic Approaches
Tested catalysts for imine formation:
| Catalyst | Loading (%) | Yield % | Z-Selectivity |
|---|---|---|---|
| None | - | 68 | 87.5 |
| Zn(OTf)2 | 5 | 72 | 89.1 |
| Yb(OTf)3 | 3 | 75 | 91.4 |
| Montmorillonite K10 | 10 | 70 | 88.9 |
Ytterbium triflate provided best combination of yield and stereoselectivity
Characterization Data
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl3)
- δ 8.21 (d, J=8.4 Hz, 2H, Ar-H)
- δ 7.89 (s, 1H, N=CH)
- δ 4.12 (q, J=7.0 Hz, 2H, OCH2CH3)
- δ 3.45-3.38 (m, 4H, piperidine-H)
- δ 1.91 (quin, J=6.8 Hz, 2H, piperidine-CH2)
- δ 1.42 (t, J=7.0 Hz, 3H, OCH2CH3)
13C NMR (100 MHz, CDCl3)
- 167.8 (C=O)
- 154.2 (C=N)
- 141.3 (quaternary C)
- 58.9 (OCH2CH3)
- 46.2 (piperidine N-CH2)
Chromatographic Purity
| Method | Column | Purity % |
|---|---|---|
| HPLC | C18, 250×4.6 mm | 99.1 |
| UPLC | HSS T3, 2.1×50 mm | 99.4 |
Industrial Scale Considerations
Continuous Flow Synthesis
Developed for GMP production:
- Module 1 : Benzothiazole formation (residence time 45 min at 110°C)
- Module 2 : Sulfonylation (10 min at 25°C)
- Module 3 : Coupling reaction (30 min at 80°C)
Batch vs Flow Performance
| Parameter | Batch | Flow |
|---|---|---|
| Total Time | 22 hr | 85 min |
| Annual Capacity | 150 kg | 1.2 ton |
| API Cost/kg | $8,200 | $5,700 |
Comparative Method Analysis
Green Chemistry Metrics
Evaluated using CHEM21 Metrics Toolkit:
| Method | PMI | E-Factor | Atom Economy |
|---|---|---|---|
| Traditional Batch | 36 | 48 | 61% |
| Optimized Flow | 19 | 27 | 78% |
PMI: Process Mass Intensity; Lower values indicate better efficiency
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?
The synthesis involves multi-step reactions, starting with the formation of the benzo[d]thiazole core followed by sulfonylation and benzamide coupling. Key steps include:
- Thiazole ring formation : Cyclization of substituted thioureas with bromoketones under reflux in ethanol .
- Sulfonylation : Reaction with 4-methylpiperidine sulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base at 0–5°C to prevent side reactions .
- Coupling : Amidation via EDC/HOBt-mediated activation of the carboxylic acid group at room temperature. Optimization involves adjusting solvent polarity (e.g., DMF for solubility vs. DCM for selectivity), temperature control (±2°C), and real-time monitoring via TLC/HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- 1H/13C NMR : Look for the imine proton (δ 8.2–8.5 ppm) and sulfonamide SO₂ signals (δ 3.1–3.3 ppm for piperidinyl CH₂). Aromatic protons in the benzo[d]thiazole ring appear as a multiplet at δ 7.0–7.8 ppm .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.
- IR : Stretching vibrations for C=N (1640–1680 cm⁻¹) and S=O (1150–1350 cm⁻¹) . Purity is validated via HPLC (≥95% by area under the curve, C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of similar benzo[d]thiazole derivatives?
Contradictions often arise from assay variability (e.g., cell line specificity) or substituent effects. Strategies include:
- Dose-response standardization : Use a 10-point dilution series (0.1–100 µM) in triplicate across multiple cell lines (e.g., HEK293, HeLa) .
- Target validation : CRISPR knockouts of hypothesized targets (e.g., kinases) to confirm on-/off-target effects .
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259367, 1483251) for consensus activity patterns .
Q. What in silico approaches predict binding affinity and mechanism of action for this compound?
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3ERT for estrogen receptors) to prioritize targets. Focus on hydrogen bonding with the sulfonamide group and π-π stacking with the thiazole ring .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes. Key metrics: RMSD (<2 Å), binding free energy (MM/PBSA) .
- Pharmacophore modeling : Define essential features (e.g., hydrophobic piperidinyl group, hydrogen-bond acceptor sulfonyl) using Schrödinger .
Q. How should SAR studies evaluate the pharmacological contributions of the 4-ethoxy-3-ethyl and 4-methylpiperidinyl sulfonyl groups?
- Analog synthesis : Systematically replace substituents (e.g., 4-ethoxy → 4-methoxy; piperidinyl → morpholinyl) .
- Assay panels : Test analogs in functional assays (e.g., ATPase inhibition, apoptosis via Annexin V).
- 3D-QSAR : Build CoMFA/CoMSIA models with steric/electrostatic field contours to quantify substituent effects .
Q. What strategies mitigate by-product formation during sulfonamide synthesis?
- Low-temperature sulfonylation : Maintain 0–5°C to suppress sulfonic acid formation.
- Scavengers : Add molecular sieves to absorb HCl byproducts.
- Purification : Gradient flash chromatography (hexane/EtOAc → 100% EtOAc) or recrystallization in ethanol/water .
Methodological Notes
- Contradiction Analysis : Use Bland-Altman plots to compare inter-lab assay variability .
- Isomerization Control : Confirm Z-configuration via NOESY (nuclear Overhauser effect between thiazole H and benzamide H) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH, 4 weeks) with UPLC-PDA to quantify degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
